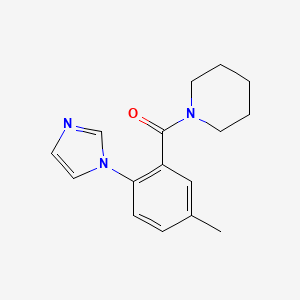![molecular formula C17H16N4O B7621870 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone](/img/structure/B7621870.png)
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone typically involves the cycloaddition reaction between a nitrile and an azide. . The reaction conditions often require the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the phenylethanone moiety, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s ability to penetrate cell membranes enhances its efficacy in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-(3-Trifluoromethylphenyl)tetrazol-2-yl]-1-phenylethanone
- 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N′-[(1E)-(4-fluorophenyl)methylidene]acetohydrazide
Uniqueness
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone is unique due to its specific substitution pattern on the tetrazole ring and the presence of the phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
2-[5-(4-ethylphenyl)tetrazol-2-yl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-13-8-10-15(11-9-13)17-18-20-21(19-17)12-16(22)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXFMCJRJPKBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclopropyl-N-[[1-(1-methylpyrazol-4-yl)triazol-4-yl]methyl]methanamine](/img/structure/B7621788.png)
![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B7621795.png)



![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylcyclohexyl)methanone](/img/structure/B7621820.png)
![4-Methyl-3-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621825.png)


![4-Methyl-3-[(1-phenylpyrazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621834.png)
![2-[(2-Pyridin-2-ylimidazol-1-yl)methyl]indolizine-1-carbonitrile](/img/structure/B7621836.png)

![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7621853.png)
![[6-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7621878.png)
